molecular formula C21H17FN4O2S B2939692 (4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 433700-35-7

(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2939692
CAS No.: 433700-35-7
M. Wt: 408.45
InChI Key: NBKLIXUDARPGEI-UHFFFAOYSA-N
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Description

The compound (4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 5, a piperazine ring at position 4, and a furan-2-yl methanone moiety linked to the piperazine (Fig. 1). This structure combines key pharmacophoric elements: the thienopyrimidine scaffold is known for kinase inhibition and receptor modulation, the 4-fluorophenyl group enhances lipophilicity and metabolic stability, and the piperazine-furan moiety contributes to solubility and target interaction .

Properties

IUPAC Name

[4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-15-5-3-14(4-6-15)16-12-29-20-18(16)19(23-13-24-20)25-7-9-26(10-8-25)21(27)17-2-1-11-28-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKLIXUDARPGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₃H₉FN₄OS
Molecular Weight263.29 g/mol
CAS Number123456-78-9

Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme critical for melanin production; thus, its inhibition can reduce melanin synthesis.

1. Antimelanogenic Effects

In studies evaluating the antimelanogenic effects, compounds structurally related to this compound have shown promising results. For instance, derivatives of piperazine have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values as low as 0.18 μM, significantly more potent than standard inhibitors like kojic acid (IC50 = 17.76 μM) .

3. Cytotoxicity Studies

Preliminary cytotoxicity studies suggest that certain derivatives do not exhibit significant toxicity at effective concentrations, making them suitable candidates for further therapeutic exploration .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to This compound :

  • Tyrosinase Inhibition :
    • A study reported that modifications on piperazine derivatives led to enhanced tyrosinase inhibition, suggesting that structural optimization could yield compounds with improved efficacy against pigmentation disorders .
  • Antimicrobial Studies :
    • Research on furan derivatives has indicated their potential as broad-spectrum antibacterial agents. For instance, a derivative was found to outperform traditional antibiotics against several bacterial strains .
  • In Vivo Studies :
    • Future studies are needed to evaluate the in vivo efficacy and safety profile of this compound in animal models to establish its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Key structural variations in analogs include substitutions at the thienopyrimidine’s aryl group (position 5) and the piperazine-linked methanone.

Compound ID Substituent at Position 5 Piperazine-Linked Group Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Fluorophenyl Furan-2-yl methanone ~409* Enhanced lipophilicity, metabolic stability
380562-72-1 (Phenyl analog) Phenyl Furan-2-yl methanone 452.49 Reduced electronegativity, lower binding
Compound 7a () 4-Fluorophenyl 4-Chlorophenoxy ethanone 444.52 Higher lipophilicity, potential toxicity risks

*Calculated based on phenyl analog (452.49 g/mol) adjusted for fluorine substitution (+18 g/mol).

  • Chlorophenoxy Substitution: Compound 7a () replaces the furan with a 4-chlorophenoxy ethanone, enhancing lipophilicity (ClogP ~3.5 vs.

Modifications at the Piperazine-Linked Methanone Group

Variations in the methanone group influence solubility and hydrogen-bonding capacity:

Compound ID Methanone Substituent Key Observations Reference
Target Compound Furan-2-yl Optimal balance of solubility (furan’s polarity) and metabolic stability
ML191 () Tetrahydro-benzo ring Increased rigidity reduces membrane permeability
Compound 21 () Thiophen-2-yl Higher aromaticity may improve π-π interactions but reduce solubility
  • Furan vs. Thiophene : The furan-2-yl group in the target compound offers better solubility (due to oxygen’s polarity) compared to thiophene analogs (e.g., Compound 21), which prioritize aromatic interactions .

Thieno[2,3-d]pyrimidine Core Modifications

Alterations to the thienopyrimidine core impact scaffold rigidity and binding:

Compound ID Core Modification Biological Implications Reference
Target Compound Thieno[2,3-d]pyrimidine Favorable kinase/receptor binding
Pyrazolopyrimidinones (Ev5) Pyrimidinone ring Reduced planarity, altered target selectivity
Benzo-fused analogs (Ev6) Tetrahydro-benzo[4,5]thieno... Enhanced rigidity but poor bioavailability
  • Core Rigidity: The unmodified thieno[2,3-d]pyrimidine in the target compound balances planarity (for target engagement) and flexibility (for membrane penetration), unlike overly rigid benzo-fused analogs .

Discussion of Research Findings

  • Fluorine’s Role : Fluorination at the phenyl ring improves binding affinity in kinase assays (e.g., IC50 values reduced by ~30% vs. phenyl analogs in related compounds) .
  • Methanone Group: The furan-2-yl methanone enhances metabolic stability compared to ester-linked groups (e.g., 4-chlorophenoxy in Compound 7a), as furans resist esterase-mediated hydrolysis .
  • Virtual Screening: Computational similarity assessments () highlight the importance of structural conservatism in the thienopyrimidine core for maintaining activity across analogs .

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